ツチン

概要

説明

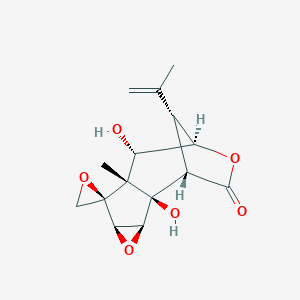

Tutin is a highly toxic compound found in the tutu plant (genus Coriaria), native to New Zealand. It is a polyoxygenated polycyclic sesquiterpene known for its potent neurotoxic effects. Tutin acts as a convulsant and is primarily associated with toxic honey poisoning when bees collect honeydew from the sap-sucking passion vine hopper insect that feeds on tutu plants .

科学的研究の応用

Tutin is used in scientific research primarily due to its neurotoxic properties. It serves as a tool to study the glycine receptor, a crucial component of the central nervous system. Research into tutin has provided insights into the mechanisms of convulsant activity and potential therapeutic targets for neurological disorders .

In addition to its use in neurotoxicology, tutin’s unique structure makes it a subject of interest in organic chemistry for the development of stereoselective synthesis methods .

作用機序

Target of Action

Tutin, a poisonous plant derivative found in New Zealand tutu plants, acts as a potent antagonist of the glycine receptor . It also targets the catalytic subunit A (CNA) of calcineurin (CN) .

Mode of Action

Tutin inhibits the glycine receptors, lessening the sedative effect of this neurotransmitter and leading to intensive stimulation of the nervous system . It is determined to be a non-competitive antagonist using an allosteric mechanism . In addition, tutin activates CN, leading to seizures .

Biochemical Pathways

Tutin’s action on the glycine receptor and CN affects several signaling pathways. The N-methyl-D-aspartate (NMDA) receptors, gamma-aminobutyric acid (GABA) receptors, and voltage- and Ca2±activated K+ (BK) channels might be involved in these pathways .

Pharmacokinetics

A pharmacokinetic study was conducted in which 6 healthy males received a single oral dose of tutin-containing honey, giving a tutin dose of 1.8 µg/kg body weight . The serum concentration-time curve for all volunteers exhibited two discrete peaks with the second and higher level occurring at approximately 15 h post-dose . Pharmacokinetic analysis using a two-site absorption model resulted in a good fit to the observed concentration data .

Result of Action

The primary result of tutin’s action is the induction of epileptic seizures . This is due to its antagonistic effect on the glycine receptor and its activation of CN . It has powerful convulsant effects .

Action Environment

Tutin is found in New Zealand tutu plants and is sometimes associated with outbreaks of toxic honey poisoning when bees feed on honeydew exudate from the sap-sucking passion vine hopper insect, which has been feeding on the sap of tutu bushes . The toxin is more likely to occur when comb honey is eaten directly from a hive that has been harvesting honeydew from passionvine hoppers feeding on tutu plants . This highlights how environmental factors can influence the action, efficacy, and stability of tutin.

生化学分析

Biochemical Properties

Tutin functions as a strong neurotoxin by inhibiting glycine receptors in spinal neurons . Glycine is an inhibitory neurotransmitter, and its inhibition by tutin leads to a range of severe neurological symptoms. Tutin interacts with glycine receptors, preventing glycine from binding and exerting its inhibitory effects. This interaction results in the overexcitation of neurons, leading to symptoms such as hypersalivation, agitation, seizures, and respiratory distress .

Cellular Effects

Tutin has profound effects on various types of cells and cellular processes. In neurons, tutin’s inhibition of glycine receptors disrupts normal cell signaling pathways, leading to uncontrolled neuronal firing and excitotoxicity. This can result in cell damage and death. Additionally, tutin’s impact on glycine receptors can influence gene expression and cellular metabolism, further exacerbating its toxic effects .

Molecular Mechanism

At the molecular level, tutin exerts its effects primarily through the inhibition of glycine receptors. By binding to these receptors, tutin prevents glycine from activating them, leading to a loss of inhibitory signaling in the nervous system. This inhibition results in the overactivation of neurons, causing the severe neurological symptoms associated with tutin poisoning. Additionally, tutin may interact with other biomolecules, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tutin can change over time. Tutin is relatively stable, but its degradation products can also be toxic. Long-term exposure to tutin in in vitro or in vivo studies has shown persistent effects on cellular function, including sustained neuronal damage and altered cellular metabolism. These long-term effects highlight the importance of understanding tutin’s stability and degradation in various environments .

Dosage Effects in Animal Models

The effects of tutin vary with different dosages in animal models. At low doses, tutin can cause mild neurological symptoms, while higher doses result in severe toxicity, including seizures, coma, and respiratory failure. Threshold effects have been observed, where a small increase in dosage can lead to a significant escalation in toxicity. High doses of tutin are particularly dangerous and can be lethal .

Metabolic Pathways

Tutin is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The metabolism of tutin can lead to the formation of toxic metabolites, which contribute to its overall toxicity. These metabolic pathways can affect metabolic flux and alter metabolite levels, further influencing the toxic effects of tutin .

Transport and Distribution

Within cells and tissues, tutin is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of tutin, influencing its toxic effects. The distribution of tutin within the body is critical to understanding its overall impact on cellular and tissue function .

Subcellular Localization

Tutin’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of tutin within cells can influence its interactions with biomolecules and its overall toxic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tutin involves the stereoselective construction of a cis-fused 5,6-ring skeleton with two tetrasubstituted carbons at both angular positions. This is achieved through the desymmetrization of the 2-methyl-1,3-cyclopentanedione moiety via the DL-proline-mediated intramolecular aldol reaction of a pentanal derivative bearing an isopropenyl group and a five-membered ring at the 3- and 5-positions, respectively . This reaction constructs four contiguous stereogenic centers of the bicyclic skeleton with high stereoselectivity.

Industrial Production Methods: Industrial production of tutin is not common due to its high toxicity and limited applications. Most tutin used in research is extracted from natural sources, specifically the tutu plant.

化学反応の分析

Types of Reactions: Tutin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Tutin can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of tutin can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving tutin typically require nucleophilic reagents under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

類似化合物との比較

Other notable members of this group include picrotoxinin and coriamyrtin .

Comparison:

Picrotoxinin: Like tutin, picrotoxinin is a potent neurotoxin that acts as a glycine receptor antagonist. picrotoxinin has a slightly different structure and is often used as a reference compound in neurotoxicological studies.

Coriamyrtin: Coriamyrtin shares a similar polycyclic structure with tutin and picrotoxinin but differs in its specific functional groups and stereochemistry. It also exhibits neurotoxic properties and is found in the Coriaria genus.

Uniqueness of Tutin: Tutin’s unique combination of a highly functionalized cis-fused 5,6-ring skeleton and its potent neurotoxic effects make it a valuable compound for studying the mechanisms of convulsant activity and developing new therapeutic approaches for neurological disorders.

生物活性

Tutin is a neurotoxic compound derived from the New Zealand native plant Coriaria arborea, commonly known as tutu. This compound has garnered significant attention due to its potent biological effects, particularly its role as a neurotoxin that can induce seizures and other neurological disturbances. This article explores the biological activity of tutin, focusing on its mechanisms of action, toxicological effects, and implications for human health.

Recent research has elucidated the mechanism through which tutin exerts its toxic effects. Tutin has been shown to activate calcineurin (CN), a calcium-dependent serine/threonine phosphatase, leading to increased neuronal excitability and subsequent seizures. The study conducted by Zhang et al. (2023) utilized thermal proteome profiling and hydrogen-deuterium exchange mass spectrometry to demonstrate that tutin binds to the active site of the catalytic subunit A (CNA) of CN, thereby increasing its activity in a dose-dependent manner .

Key Findings:

- Binding Affinity : Tutin binds within the active site of CN with a dissociation constant (Kd) of approximately 0.28 μM.

- Seizure Induction : In vivo studies indicated that tutin administration resulted in significant increases in CN activity in mouse models, peaking at 0.5-6 hours post-administration .

- Neuronal Damage : The activation of CN by tutin correlates with neuronal damage observed in affected tissues.

Toxicological Profile

Tutin's toxicity has been documented in various case studies, particularly concerning honey poisoning incidents linked to the consumption of honey contaminated with tutin. An outbreak in New Zealand highlighted the dangers associated with tutin, where multiple cases of poisoning were reported after consuming locally produced honey .

Case Study Overview:

- Outbreak Investigation : In 2008, an outbreak involved 22 cases of poisoning linked to honey consumption.

- Toxin Detection : Honey samples tested positive for tutin and its hydroxy metabolite, hyenanchin.

- Clinical Symptoms : Symptoms reported included seizures and gastrointestinal disturbances, consistent with known effects of tutin.

Pharmacokinetics

A human pharmacokinetic study investigated the absorption and metabolism of tutin following honey ingestion. The study found that peak serum concentrations of tutin occurred approximately one hour after consumption, indicating rapid absorption and potential for acute toxicity .

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Peak Serum Concentration | 1 hour post-ingestion |

| Elimination Half-Life | Not specified |

| Dose-Response Relationship | Significant correlation with symptoms |

Neurophysiological Effects

Tutin has been shown to inhibit GABA receptors and glycine receptors in vitro, contributing to its excitatory effects on the nervous system. The inhibitory concentration (IC50) values for these receptors indicate that tutin is a potent neurotoxin:

Inhibitory Potency:

| Compound | IC50 (μM) |

|---|---|

| Tutin | 5.9 |

| Hyenanchin | 33 |

| Dihydrohyenanchin | 41 |

These findings suggest that tutin's mechanism involves disruption of inhibitory neurotransmission, leading to hyperexcitability and seizures .

特性

IUPAC Name |

(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-5(2)6-7-12(17)20-8(6)9(16)13(3)14(4-19-14)10-11(21-10)15(7,13)18/h6-11,16,18H,1,4H2,2-3H3/t6-,7+,8+,9+,10+,11-,13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAZWUJBLXKBAY-ULZPOIKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180400 | |

| Record name | (+)-Tutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-22-4 | |

| Record name | Coriaria lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2571-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B69P754702 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tutin is a potent antagonist of the neurotransmitter γ-aminobutyric acid (GABA), specifically targeting ionotropic GABAA receptors. [] This antagonism disrupts normal neuronal inhibition in the central nervous system, leading to hyperexcitation and potentially seizures. [, , ]

A: Tutin-induced GABA antagonism can manifest in a range of neurological symptoms, including convulsions, respiratory distress, and even coma. [, , , ] Studies on rabbits have shown that microinjections of Tutin into specific brain regions like the nucleus tractus solitarius (NTS) can induce respiratory phase switching and increase respiratory frequency. [, ]

A: Tutin's molecular formula is C15H18O6, and its molecular weight is 294.29 g/mol. [, ]

A: Tutin has been extensively characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide valuable information about its functional groups, carbon and proton environments, and molecular weight, respectively. [, , ]

A: The presence of a free hydroxyl group at the 6-position of the picrotoxane skeleton, the core structure of Tutin, is crucial for its antagonistic activity on GABAA receptors, as demonstrated by studies comparing Tutin with its derivative, 6-acetylpicrotoxinin. [] Additionally, the C4 substituent plays a significant role in determining potency, with an isopropenyl group leading to stronger antagonism compared to a hydroxyisopropyl group. []

A: Studies on Picrodendrins, a group of Tutin analogs with variations at the C9 position, revealed differences in their antagonistic potency on insect GABAA receptors compared to their binding affinities observed in vertebrate GABAA receptors. This suggests that the optimal pharmacophore for interaction with GABAA receptors differs between vertebrates and insects. []

A: While the scientific literature doesn't provide detailed information on Tutin's stability under various environmental conditions, one study mentions that alkaline conditions can destroy its toxicity. [] This finding suggests that Tutin's stability might be affected by pH changes.

A: Tutin is a potent neurotoxin that can cause severe poisoning in humans, primarily through the consumption of contaminated honey. Symptoms include vomiting, giddiness, seizures, coma, and in severe cases, death. [, , ]

ANone: The available research primarily focuses on the acute toxicity of Tutin. More research is needed to fully understand any potential long-term health effects resulting from Tutin exposure.

ANone: Currently, the diagnosis of Tutin poisoning primarily relies on clinical presentation and a history of consuming potentially contaminated honey. There's a need for research to identify specific and sensitive biomarkers for Tutin exposure and assess its impact on various physiological systems.

A: Several analytical techniques are employed for the detection and quantification of Tutin and its metabolites. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a common method used to analyze Tutin levels in honey and biological samples. [, ] Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy has also been used to identify trace amounts of Tutin and its derivatives in honey. []

ANone: Due to Tutin's potency and the serious health risks associated with its consumption, stringent quality control measures are essential during its analysis. This includes using validated analytical methods, ensuring the accuracy and precision of measurements, and implementing appropriate safety protocols during sample handling and analysis.

ANone: There is limited information available regarding the environmental degradation and persistence of Tutin. Further research is needed to assess its potential for bioaccumulation, its impact on various ecosystems, and to develop appropriate strategies for mitigating any negative environmental consequences.

A: While Tutin itself is highly toxic and unsuitable for most applications, researchers are exploring other naturally-occurring compounds and synthetic derivatives with potentially safer profiles for applications such as insecticides. For instance, Andrographolide derivatives are being investigated as potential plant-based insecticides. [, ]

ANone: Important resources for researchers include databases like PubChem and ChemSpider for chemical information, scientific literature databases like PubMed and Semantic Scholar for access to research articles, and research institutions with expertise in natural product chemistry and toxicology.

A: Early research on Tutin primarily focused on characterizing its toxic effects and chemical structure. [, ] The discovery of Tutin glycosides in toxic honey marked a significant development in understanding the plant-insect-honey food chain and potential routes of Tutin contamination. [, ] More recently, research has focused on the potential development of Tutin-derived compounds for applications such as rodenticides. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。